4-Fluoro-2-methylphenyl-(2-pyridyl)methanol
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Overview
Description
4-Fluoro-2-methylphenyl-(2-pyridyl)methanol is an organic compound that features a fluorinated aromatic ring and a pyridyl group attached to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-methylphenyl-(2-pyridyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-2-methylbenzaldehyde and 2-pyridylmethanol.
Grignard Reaction: The 4-fluoro-2-methylbenzaldehyde is reacted with a Grignard reagent derived from 2-pyridylmagnesium bromide. This reaction is carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction.
Hydrolysis: The resulting intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-methylphenyl-(2-pyridyl)methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: 4-Fluoro-2-methylbenzaldehyde or 4-Fluoro-2-methylbenzoic acid.
Reduction: 4-Fluoro-2-methylphenyl-(2-pyridyl)methane.
Substitution: 4-Methoxy-2-methylphenyl-(2-pyridyl)methanol.
Scientific Research Applications
4-Fluoro-2-methylphenyl-(2-pyridyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-Fluoro-2-methylphenyl-(2-pyridyl)methanol exerts its effects depends on its interaction with molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyridyl group can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-methylphenol: Similar structure but lacks the pyridyl group.
2-Pyridylmethanol: Contains the pyridyl group but lacks the fluorinated aromatic ring.
4-Fluoro-2-methylbenzaldehyde: Precursor in the synthesis, lacks the methanol moiety.
Uniqueness
4-Fluoro-2-methylphenyl-(2-pyridyl)methanol is unique due to the combination of a fluorinated aromatic ring and a pyridyl group attached to a methanol moiety. This combination imparts distinct chemical properties, such as enhanced binding affinity and specific reactivity, making it valuable in various applications.
Properties
IUPAC Name |
(4-fluoro-2-methylphenyl)-pyridin-2-ylmethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c1-9-8-10(14)5-6-11(9)13(16)12-4-2-3-7-15-12/h2-8,13,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RASXFZJGOUMHHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(C2=CC=CC=N2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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